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molecular formula C16H16N2O6 B022946 (R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester CAS No. 76093-33-9

(R)-(-)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester

Cat. No. B022946
M. Wt: 332.31 g/mol
InChI Key: JPXPPUOCSLMCHK-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04769465

Procedure details

Dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (17.3 g, 0.05 mole) is suspended in methanol (280 ml) and thereto a solution of NaOH (15.9 g, 0.4 mole) in water (52 ml) is added at room temperature under stirring. The reaction mixture is stirred at reflux temperature for 5 hours, cooled, water (1050 ml) is added under stirring and the resulting mixture is filtered. The precipitate is the unreacted starting compound, i.e. dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. To the clear filtrate activated carbon (1 g) is added and the mixture is stirred at 50°-60° C. for 30 minutes. After cooling the activated carbon is filtered off, the filtrate is acidified with 1 n HCl to pH 2.5 and the precipitate is filtered and washed with water (2×15 ml). Thus, there is obtained the pure title compound (11 g, 66%), m.p. 202°-206° C.
Name
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
1050 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:21]([O:23][CH3:24])=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10]C)=[O:9].[OH-].[Na+]>CO.O>[CH3:24][O:23][C:21]([C:5]1[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]([C:8]([OH:10])=[O:9])=[C:2]([CH3:1])[NH:3][C:4]=1[CH3:25])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
52 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
280 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1050 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered
ADDITION
Type
ADDITION
Details
To the clear filtrate activated carbon (1 g) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50°-60° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the activated carbon
FILTRATION
Type
FILTRATION
Details
is filtered off
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with water (2×15 ml)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(NC(=C(C1C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04769465

Procedure details

Dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (17.3 g, 0.05 mole) is suspended in methanol (280 ml) and thereto a solution of NaOH (15.9 g, 0.4 mole) in water (52 ml) is added at room temperature under stirring. The reaction mixture is stirred at reflux temperature for 5 hours, cooled, water (1050 ml) is added under stirring and the resulting mixture is filtered. The precipitate is the unreacted starting compound, i.e. dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. To the clear filtrate activated carbon (1 g) is added and the mixture is stirred at 50°-60° C. for 30 minutes. After cooling the activated carbon is filtered off, the filtrate is acidified with 1 n HCl to pH 2.5 and the precipitate is filtered and washed with water (2×15 ml). Thus, there is obtained the pure title compound (11 g, 66%), m.p. 202°-206° C.
Name
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
1050 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:21]([O:23][CH3:24])=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10]C)=[O:9].[OH-].[Na+]>CO.O>[CH3:24][O:23][C:21]([C:5]1[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]([C:8]([OH:10])=[O:9])=[C:2]([CH3:1])[NH:3][C:4]=1[CH3:25])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
52 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
280 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1050 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered
ADDITION
Type
ADDITION
Details
To the clear filtrate activated carbon (1 g) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50°-60° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the activated carbon
FILTRATION
Type
FILTRATION
Details
is filtered off
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with water (2×15 ml)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(NC(=C(C1C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04769465

Procedure details

Dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (17.3 g, 0.05 mole) is suspended in methanol (280 ml) and thereto a solution of NaOH (15.9 g, 0.4 mole) in water (52 ml) is added at room temperature under stirring. The reaction mixture is stirred at reflux temperature for 5 hours, cooled, water (1050 ml) is added under stirring and the resulting mixture is filtered. The precipitate is the unreacted starting compound, i.e. dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. To the clear filtrate activated carbon (1 g) is added and the mixture is stirred at 50°-60° C. for 30 minutes. After cooling the activated carbon is filtered off, the filtrate is acidified with 1 n HCl to pH 2.5 and the precipitate is filtered and washed with water (2×15 ml). Thus, there is obtained the pure title compound (11 g, 66%), m.p. 202°-206° C.
Name
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
solvent
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
1050 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]([CH3:25])=[C:5]([C:21]([O:23][CH3:24])=[O:22])[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]=1[C:8]([O:10]C)=[O:9].[OH-].[Na+]>CO.O>[CH3:24][O:23][C:21]([C:5]1[CH:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=2)[C:7]([C:8]([OH:10])=[O:9])=[C:2]([CH3:1])[NH:3][C:4]=1[CH3:25])=[O:22] |f:1.2|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
CC=1NC(=C(C(C1C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC)C
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
52 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
280 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1050 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
under stirring
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered
ADDITION
Type
ADDITION
Details
To the clear filtrate activated carbon (1 g) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 50°-60° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the activated carbon
FILTRATION
Type
FILTRATION
Details
is filtered off
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with water (2×15 ml)

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(NC(=C(C1C1=CC(=CC=C1)[N+](=O)[O-])C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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